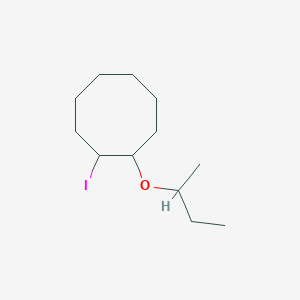
1-(Butan-2-yloxy)-2-iodocyclooctane
Description
1-(Butan-2-yloxy)-2-iodocyclooctane is a cycloalkane derivative featuring a cyclooctane backbone substituted with an iodine atom at the 2-position and a butan-2-yloxy group at the 1-position. The butan-2-yloxy moiety is a secondary alkoxy group, contributing to the compound’s steric bulk and lipophilicity. The iodine atom, a heavy halogen, imparts distinct reactivity, particularly in substitution reactions, due to its polarizability and weak bond strength .
This would involve reacting a cyclooctanol derivative (e.g., 2-iodocyclooctanol) with butan-2-yl bromide or iodide under basic conditions .
Applications: Iodinated cycloalkanes are often intermediates in pharmaceutical synthesis or organic transformations. The combination of a bulky cycloalkane and iodine may enhance stability in certain reaction environments or serve as a precursor for radioimaging agents.
Properties
Molecular Formula |
C12H23IO |
|---|---|
Molecular Weight |
310.21 g/mol |
IUPAC Name |
1-butan-2-yloxy-2-iodocyclooctane |
InChI |
InChI=1S/C12H23IO/c1-3-10(2)14-12-9-7-5-4-6-8-11(12)13/h10-12H,3-9H2,1-2H3 |
InChI Key |
NYVKVINGFXRRIZ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)OC1CCCCCCC1I |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Butan-2-yloxy)-2-iodocyclooctane typically involves the reaction of cyclooctene with iodine and butan-2-ol in the presence of a suitable catalyst. The reaction conditions often include:
Solvent: Anhydrous conditions using solvents like dichloromethane or toluene.
Catalyst: Lewis acids such as aluminum chloride or boron trifluoride.
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow reactors for efficient production.
Chemical Reactions Analysis
Types of Reactions: 1-(Butan-2-yloxy)-2-iodocyclooctane can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles such as hydroxide, cyanide, or amines.
Oxidation Reactions: The butan-2-yloxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction Reactions: The iodine atom can be reduced to form cyclooctane derivatives.
Common Reagents and Conditions:
Substitution: Sodium hydroxide or potassium cyanide in polar solvents like water or ethanol.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products:
Substitution: Formation of cyclooctane derivatives with different functional groups.
Oxidation: Formation of ketones or aldehydes from the butan-2-yloxy group.
Reduction: Formation of cyclooctane derivatives with reduced iodine content.
Scientific Research Applications
1-(Butan-2-yloxy)-2-iodocyclooctane has several applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in radiolabeling for diagnostic imaging.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 1-(Butan-2-yloxy)-2-iodocyclooctane involves its interaction with various molecular targets. The iodine atom can participate in halogen bonding, influencing the compound’s reactivity and interactions with other molecules. The butan-2-yloxy group can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.
Comparison with Similar Compounds
Cycloalkane Derivatives
- 1-(Butan-2-yloxy)carbohydrazide (C₅H₂Cl₂FN): Shares the butan-2-yloxy group but replaces the iodocyclooctane with a carbohydrazide backbone. This compound exhibits lower molecular weight (165.98 g/mol) and distinct reactivity due to the hydrazide functional group .
- 4-Bromo-2-iodo-1-benzothiophene (C₈H₄BrIS): Aromatic analog with iodine and bromine substituents. The aromatic system confers greater rigidity and resonance stabilization compared to the cyclooctane framework .
Aromatic Derivatives
- 1-(Butan-2-yl)-2-chlorobenzene (C₁₀H₁₃Cl): Features a benzene ring with butan-2-yl and chlorine substituents. The planar aromatic structure contrasts with the non-planar cyclooctane, leading to differences in solubility and steric hindrance .
Physical Properties
Key Observations :
- The target compound’s higher molecular weight (~308 g/mol) and iodine substitution suggest a significantly higher boiling point compared to smaller ethers like 2-methoxy-2-methylbutane.
- Vapor pressure is inversely related to molecular weight; thus, this compound likely exhibits lower volatility than the listed ethers .
Chemical Reactivity
- Nucleophilic Substitution : The iodine atom’s superior leaving-group ability (compared to chlorine in 1-(Butan-2-yl)-2-chlorobenzene) facilitates SN2 reactions, making the target compound more reactive in substitutions .
Stability and Handling
- Iodo compounds are typically light-sensitive and may require storage in amber containers. This contrasts with chloro derivatives (e.g., 1-(Butan-2-yl)-2-chlorobenzene), which are more stable under ambient conditions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


